molecular formula C13H17ClFNO2S B14870069 3-((2-Fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride

3-((2-Fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B14870069
M. Wt: 305.80 g/mol
InChI Key: CEJJTMPOJBAUKX-UHFFFAOYSA-N
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Description

3-((2-Fluorophenyl)sulfonyl)-8-azabicyclo[321]octane hydrochloride is a complex organic compound that features a bicyclic structure with a sulfonyl group and a fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the process . These methods allow for the large-scale production of the compound while maintaining high enantioselectivity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its combination of a sulfonyl group and a fluorophenyl substituent, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H17ClFNO2S

Molecular Weight

305.80 g/mol

IUPAC Name

3-(2-fluorophenyl)sulfonyl-8-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C13H16FNO2S.ClH/c14-12-3-1-2-4-13(12)18(16,17)11-7-9-5-6-10(8-11)15-9;/h1-4,9-11,15H,5-8H2;1H

InChI Key

CEJJTMPOJBAUKX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)S(=O)(=O)C3=CC=CC=C3F.Cl

Origin of Product

United States

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